molecular formula C14H10N2 B2523781 2-(4-Pyridinyl)quinoline CAS No. 52089-02-8

2-(4-Pyridinyl)quinoline

Cat. No. B2523781
CAS RN: 52089-02-8
M. Wt: 206.248
InChI Key: KTDMTKZWKXFJHS-UHFFFAOYSA-N
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Description

“2-(4-Pyridinyl)quinoline” is a compound with the molecular formula C14H10N2. It has an average mass of 206.243 Da and a monoisotopic mass of 206.084396 Da .


Synthesis Analysis

The synthesis of 2-(4-Pyridinyl)quinoline and its derivatives has been reported in several studies. For instance, one study reported the synthesis of a series of 4-methyl-2-(2-, 3- and 4-pyridinyl)quinolines using a modified Kametani reaction protocol . Another study reported the synthesis of substituted 2-Pyridyl-4-phenylquinolines .


Molecular Structure Analysis

The molecular structure of 2-(4-Pyridinyl)quinoline consists of a benzene ring fused to a pyrimidine ring, forming a benzo[b]azabenzene . The molecular formula is C14H10N2 .

Scientific Research Applications

Antitumor Properties

Quinoline derivatives, including 2-(4-pyridinyl)quinoline, have been explored for their antitumor potential. Specifically, the 4-methyl-2-(3-pyridinyl)quinoline stands out due to its low unspecific cytotoxicity and exceptional selectivity against prostate carcinoma cells . Researchers continue to investigate its mechanism of action and potential as an antitumor drug.

Antimicrobial Activity

Pyrazole-containing quinolines synthesized from chalcones have been screened for antimicrobial properties. These compounds exhibit promising activity against various pathogens . Further studies are needed to explore their efficacy and potential clinical applications.

Thiazolo Derivatives

The synthesis of 2-substituted thiazolo [3,2-a]pyrimidine derivatives involves quinoline moieties. These compounds have diverse chemical properties and may find applications in drug discovery and medicinal chemistry . Their unique structure warrants investigation for specific biological activities.

Bioassay and Drug Interaction Studies

Researchers have designed and synthesized novel heterocycles, including quinolinyl-pyrazoles, to study their bioassay and interaction with cells. These molecules are screened against standard drugs in the market, aiming for less toxic and more potent alternatives . Investigating their pharmacological profiles is crucial for potential therapeutic use.

Future Directions

The future directions for the research and development of 2-(4-Pyridinyl)quinoline and its derivatives could involve the design and synthesis of new 2-(2-, 3- and 4-pyridinyl)quinoline-based molecules, which could potentially exhibit various biological activities .

properties

IUPAC Name

2-pyridin-4-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2/c1-2-4-13-11(3-1)5-6-14(16-13)12-7-9-15-10-8-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDMTKZWKXFJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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